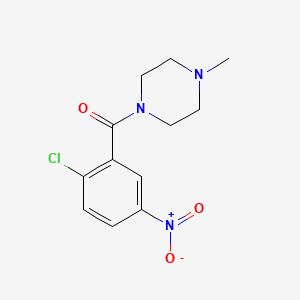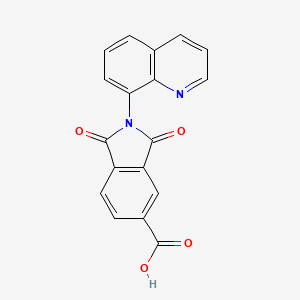
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2-chloro-5-nitrobenzoyl group attached to a 4-methylpiperazine ring
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine. The process begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation steps . The high purity of the product (not less than 99.5%) and a yield above 85% make this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl group on the piperazine ring can be oxidized.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 1-(2-amino-5-nitrobenzoyl)-4-methylpiperazine.
Oxidation: Products with oxidized methyl groups, potentially forming carboxylic acids.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 2-chloro-5-nitrobenzoic acid
- 2-chloro-5-nitrobenzoyl chloride
Uniqueness
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a 2-chloro-5-nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZLBPJLKSCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)
![3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)
![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

